![molecular formula C6H12O5 B14772267 2-Deoxy-D-glucose-[1,2,3H(N)]](/img/structure/B14772267.png)
2-Deoxy-D-glucose-[1,2,3H(N)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-D-glucose-[1,2,3H(N)] is a glucose analog where the 2-hydroxyl group is replaced by hydrogen, preventing it from undergoing glycolysis. This compound is widely used in scientific research due to its ability to inhibit glycolysis and its applications in studying glucose metabolism, cancer, and viral infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Deoxy-D-glucose can be synthesized through various methods. One common method involves the reduction of 2-deoxy-D-gluconic acid lactone using sodium borohydride. Another method includes the use of tritium-labeled glucose to produce 2-Deoxy-D-glucose-[1,2,3H(N)] for research purposes .
Industrial Production Methods
Industrial production of 2-Deoxy-D-glucose typically involves the enzymatic reduction of glucose derivatives. This process ensures high yield and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-D-glucose undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-deoxy-D-gluconic acid.
Reduction: Reduction of 2-deoxy-D-gluconic acid lactone to produce 2-deoxy-D-glucose.
Substitution: The hydroxyl group at the second position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: 2-deoxy-D-gluconic acid.
Reduction: 2-deoxy-D-glucose.
Substitution: Various substituted glucose derivatives.
Applications De Recherche Scientifique
2-Deoxy-D-glucose-[1,2,3H(N)] has numerous applications in scientific research:
Chemistry: Used as a tracer in glucose metabolism studies.
Biology: Investigates cellular glucose uptake and metabolism.
Medicine: Explores potential treatments for cancer and viral infections by inhibiting glycolysis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mécanisme D'action
2-Deoxy-D-glucose inhibits glycolysis by targeting hexokinase, the enzyme responsible for phosphorylating glucose. This inhibition leads to the accumulation of 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized, resulting in the depletion of cellular ATP. This mechanism effectively starves and kills cancer cells and inhibits viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Deoxyglucose
- 2-Deoxy-D-arabinohexose
- 2-Deoxy-D-mannose
Comparison
2-Deoxy-D-glucose is unique due to its ability to inhibit glycolysis and its applications in cancer and viral research. While similar compounds like 2-Deoxyglucose and 2-Deoxy-D-arabinohexose share structural similarities, they may not exhibit the same level of efficacy in inhibiting glycolysis or have the same range of applications .
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
170.18 g/mol |
Nom IUPAC |
(2R,3S,4R)-2-(hydroxymethyl)-5,5-ditritio-6-tritiooxyoxane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i1T2,9T |
Clé InChI |
PMMURAAUARKVCB-LAACTLPNSA-N |
SMILES isomérique |
[3H]C1([C@H]([C@@H]([C@H](OC1O[3H])CO)O)O)[3H] |
SMILES canonique |
C1C(C(C(OC1O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



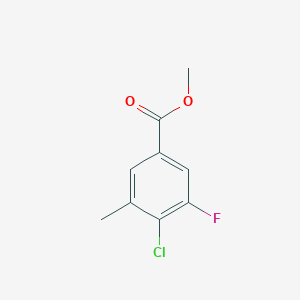
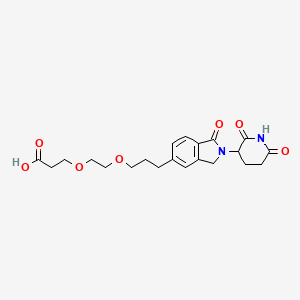
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14772215.png)
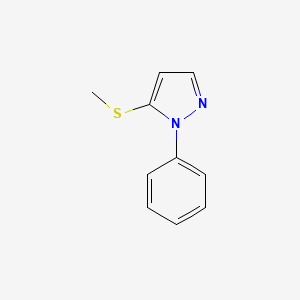
![(28-Diphenylphosphanyl-8,11,14,17,20,23-hexaoxatricyclo[22.4.0.02,7]octacosa-1(24),2(7),3,5,25,27-hexaen-3-yl)-diphenylphosphane](/img/structure/B14772221.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)

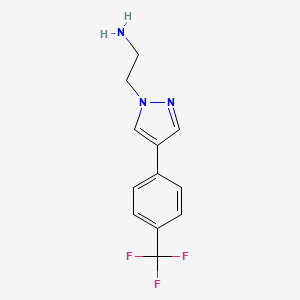
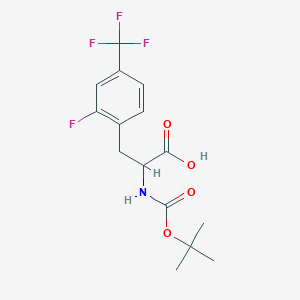
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)methanesulfonamide](/img/structure/B14772246.png)
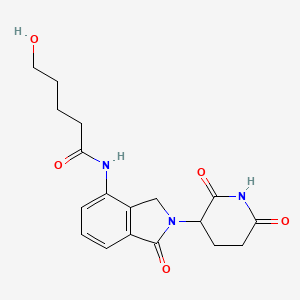

![1-Oxaspiro[3.3]Heptan-3-amine](/img/structure/B14772254.png)
